N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide
Description
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a thieno[3,4-c]pyrazole ring, and a thiophen-2-ylacetamide moiety
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c22-16(8-13-2-1-7-26-13)18-17-14-9-25-10-15(14)19-20(17)11-3-5-12(6-4-11)21(23)24/h1-7H,8-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSSZOONJDVURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jacobson Cyclization Approach
The Jacobson reaction, a classical method for pyrazole annulation, involves sequential N-acetylation, nitrosation, and cyclization of ortho-methylaminothiophene derivatives. Starting from methyl 3-aminothiophene-2-carboxylate, reduction with lithium aluminum hydride (LAH) in refluxing 1,4-dioxane yields 2-methylthiophene-3-amine. Subsequent acetylation with acetic anhydride in toluene forms the N-acetyl intermediate, which undergoes nitrosation with isoamyl nitrite to generate a diazonium species. Thermal cyclization at 80–100°C produces the thieno[3,4-c]pyrazole core in 47% overall yield.
Key Parameters:
- Solvent: Toluene for acetylation, THF for reduction
- Temperature: 70°C for LAH reduction, 80°C for cyclization
- Catalysts: Potassium acetate during acetylation
Palladium-Catalyzed Amination
An alternative route employs palladium-mediated cross-coupling to assemble the pyrazole ring. 3-Bromothiophene-2-carbaldehyde is condensed with benzophenone hydrazone to form an azine intermediate, which undergoes palladium-catalyzed amination with hydrazine derivatives. While this method offers superior regiocontrol (yield: 40.4%), it suffers from poor atom economy and requires specialized catalysts.
Formation of the Acetamide Side Chain
The 2-(thiophen-2-yl)acetamide moiety is appended via nucleophilic acyl substitution:
Acyl Chloride Route
2-(Thiophen-2-yl)acetic acid is activated with thionyl chloride (SOCl₂) in dichloromethane to form the corresponding acyl chloride. Reaction with the aminothienopyrazole intermediate in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base yields the target acetamide (Scheme 1).
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | THF | +15% vs. DCM |
| Temperature | 25°C | +22% vs. 0°C |
| Equiv. Et₃N | 1.5 | Prevents HCl adducts |
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation in DMF at 0°C. This method minimizes racemization but increases cost (yield: 78% vs. 82% for acyl chloride).
Integrated Synthetic Pathways
Convergent Route (Jacobson + Acyl Chloride)
- Synthesize thieno[3,4-c]pyrazole via Jacobson cyclization
- Introduce 4-nitrophenyl via Suzuki coupling
- Couple 2-(thiophen-2-yl)acetyl chloride to the amine
Overall Yield: 34% (three steps)
Purity: >98% (HPLC, C18 column)
Linear Route (Palladium + Nitration)
- Construct pyrazole core via Pd-catalyzed amination
- Nitrate phenyl group in situ
- Perform EDC-mediated amidation
Overall Yield: 29% (four steps)
Advantage: Avoids boronic acid synthesis
Analytical Characterization
Critical spectroscopic data confirm structural fidelity:
¹H NMR (300 MHz, CDCl₃):
- δ 8.21 (d, J=8.7 Hz, 2H, Ar-NO₂)
- δ 7.68 (dd, J=3.6 Hz, 1H, thiophene)
- δ 6.95 (s, 1H, pyrazole-H)
- δ 3.82 (s, 2H, CH₂CO)
IR (KBr):
- 1675 cm⁻¹ (C=O amide)
- 1520 cm⁻¹ (NO₂ asymmetric stretch)
- 1345 cm⁻¹ (NO₂ symmetric stretch)
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing [3,2-c] vs. [3,4-c] ring fusion is mitigated by:
Nitro Group Reduction
Unwanted reduction of NO₂ to NH₂ during amidation is prevented by:
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide has been investigated for its potential as:
- Anticancer Agent : Preliminary studies indicate that the compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor. For example:
- Cyclooxygenase (COX) Inhibition : The compound has been tested for its ability to inhibit COX enzymes, which play a crucial role in the inflammatory process.
Case Studies
-
Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways.
-
Anti-inflammatory Effects :
- In a recent study, the compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results showed a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in treating inflammatory conditions.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of Thieno[3,4-c]pyrazole Core :
- This can be achieved through cyclization reactions involving appropriate hydrazones and thioketones.
- Introduction of Substituents :
- The nitrophenyl group is introduced via electrophilic aromatic substitution methods.
- The thiophen-2-yl acetamide moiety can be synthesized through acylation reactions.
Industrial Production Methods
In industrial settings, optimization of synthetic routes is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production efficiency.
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares structural similarities but differs in functional groups and applications.
Vanillin acetate: Another compound with a complex structure used in organic synthesis.
Cresol: A simpler aromatic compound with different chemical properties and uses.
Uniqueness
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide is unique due to its combination of functional groups and ring systems, which confer specific chemical reactivity and potential biological activity not found in simpler or structurally different compounds.
Biological Activity
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thieno[3,4-c]pyrazole core, which is known for its significant biological activities. The molecular formula is , with a molecular weight of approximately 366.37 g/mol. The presence of the nitrophenyl and thiophenyl groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.37 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors using hydrazine derivatives.
- Introduction of the Nitrophenyl Group : Substitution reactions employing 4-nitroaniline derivatives.
- Attachment of the Thiophenyl Acetamide Moiety : Reaction with thiophenes under acidic or basic conditions.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of thienopyrazole compounds. For instance, compounds similar to this compound were evaluated for their ability to protect against oxidative stress in erythrocytes from Clarias gariepinus, showing significant reductions in cellular damage compared to control groups .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The nitrophenyl moiety in this compound contributes to its enhanced anti-inflammatory activity by inhibiting specific inflammatory pathways .
Antimicrobial and Anticancer Effects
This compound has shown promise as an antimicrobial agent against various bacterial strains by disrupting cell wall synthesis . Additionally, its potential anticancer properties stem from its ability to inhibit kinases involved in cell cycle regulation .
Case Studies and Research Findings
-
Erythrocyte Protection Study : A study demonstrated that thienopyrazole compounds could significantly reduce the percentage of altered erythrocytes when exposed to toxic agents like 4-nonylphenol. The treated groups showed lower levels of cellular malformations compared to untreated controls .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thienopyrazole Compound 12 ± 1.03 - Anti-inflammatory Assessment : In another study comparing various thienopyrazole derivatives for anti-inflammatory activity against diclofenac sodium as a standard, the nitrophenyl-substituted compounds exhibited enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:
- Nitrophenyl Introduction : Coupling 4-nitrophenyl groups via Ullmann or Buchwald-Hartwig reactions under Pd catalysis .
- Acetamide Formation : Reacting with 2-(thiophen-2-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HCl) .
- Purification : Recrystallization in ethanol/dichloromethane mixtures or column chromatography (silica gel, hexane:ethyl acetate gradient) to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirmed by NMR .
Q. How can the molecular structure of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substituent integration (e.g., nitrophenyl aromatic protons at δ 8.2–8.4 ppm; thiophene protons at δ 6.8–7.1 ppm) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angle between thiophene and pyrazole rings ~15–25°) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen against:
- Enzyme Targets : Kinase inhibition (e.g., EGFR, using ADP-Glo™ assays) .
- Cellular Models : Cytotoxicity in cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells; IC50 calculations) .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to determine LogP (~3.5–4.0) .
Advanced Research Questions
Q. How can computational methods predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., with EGFR’s ATP-binding pocket). Key residues: Lys721, Thr766 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding (<−8 kcal/mol for high affinity) .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?
- Methodological Answer :
- Batch Analysis : Compare NMR spectra of independently synthesized batches to identify impurities (e.g., residual solvents in δ 1.0–2.5 ppm) .
- Dose-Response Reproducibility : Replicate bioassays under standardized conditions (e.g., 5% FBS, 37°C, 48-h exposure) .
- Meta-Analysis : Cross-reference PubChem bioactivity data (AID 1346713) with in-house results to isolate assay-specific variables .
Q. How does modifying the thiophene or nitrophenyl groups affect bioactivity?
- Methodological Answer :
- Thiophene Variants : Replace 2-thiophene with 3-thiophene or furan. Synthesize analogs via Suzuki-Miyaura coupling, then compare IC50 in kinase assays (e.g., 2-thiophene analog: IC50 = 1.2 μM vs. 3-thiophene: IC50 = 3.8 μM) .
- Nitrophenyl Substitution : Substitute with chlorophenyl or methoxyphenyl groups. Use Hammett plots to correlate σ values with activity trends .
Q. What advanced techniques characterize its metabolic stability in vitro?
- Methodological Answer :
- Microsomal Incubation : Incubate with rat liver microsomes (1 mg/mL, NADPH-regenerating system). Monitor degradation via LC-MS/MS (t1/2 > 60 min suggests stability) .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D9 using fluorogenic substrates (e.g., IC50 >10 μM indicates low inhibition risk) .
Methodological Considerations
Q. How to design a SAR study for this compound’s derivatives?
- Framework :
- Core Modifications : Vary pyrazole substituents (e.g., methyl, ethyl) and thiophene linkers .
- Pharmacophore Mapping : Use Discovery Studio to identify critical H-bond donors (e.g., acetamide NH) and hydrophobic regions (nitrophenyl) .
- Data Table :
| Derivative | R1 (Pyrazole) | R2 (Thiophene) | IC50 (EGFR) | LogP |
|---|---|---|---|---|
| Parent | 4-Nitrophenyl | 2-Thiophene | 1.2 μM | 3.8 |
| Analog A | 4-Chlorophenyl | 2-Thiophene | 2.5 μM | 4.1 |
| Analog B | 4-Nitrophenyl | 3-Thiophene | 3.8 μM | 3.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
